Bis(DI-tert-butylphosphino)methane
Overview
Description
Bis(DI-tert-butylphosphino)methane is a bidentate phosphine ligand, widely recognized for its applications in coordination chemistry and catalysis. The compound features two tert-butylphosphino groups attached to a central methane backbone, providing steric bulk and electronic properties that make it a valuable ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(DI-tert-butylphosphino)methane typically involves the reaction of di-tert-butylchlorophosphine with a suitable Grignard reagent. The reaction is carried out in a tetrahydrofuran (THF) solution and refluxed for several hours to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(DI-tert-butylphosphino)methane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: The compound forms stable complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Bis(DI-tert-butylphosphino)methane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(DI-tert-butylphosphino)methane primarily involves its role as a ligand in metal-catalyzed reactions. The compound coordinates with transition metals, stabilizing the metal center and facilitating the catalytic cycle. The steric bulk of the tert-butyl groups prevents unwanted side reactions, enhancing the selectivity and efficiency of the catalytic process .
Comparison with Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Similar in structure but with a benzene backbone.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Contains a ferrocene backbone, offering different electronic properties.
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Features a biphenyl backbone with additional substituents.
Uniqueness: Bis(DI-tert-butylphosphino)methane is unique due to its simple methane backbone, which provides flexibility in coordination and minimizes steric hindrance compared to more complex ligands. This simplicity allows for a wide range of applications in catalysis and coordination chemistry .
Properties
IUPAC Name |
ditert-butyl(ditert-butylphosphanylmethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38P2/c1-14(2,3)18(15(4,5)6)13-19(16(7,8)9)17(10,11)12/h13H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMJFMFJCWPAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337862 | |
Record name | BIS(DI-TERT-BUTYLPHOSPHINO)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87648-10-0 | |
Record name | BIS(DI-TERT-BUTYLPHOSPHINO)METHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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